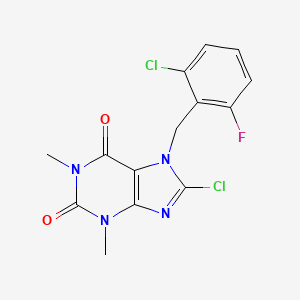

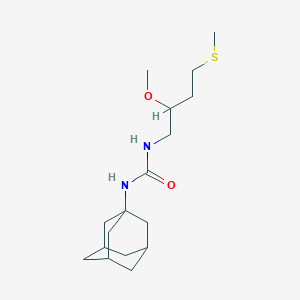

![molecular formula C26H22BrN3O3S2 B2486790 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 865175-15-1](/img/structure/B2486790.png)

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of highly functionalized organic molecules that are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The compound's structure suggests it may have unique properties and reactivity due to the presence of both benzo[d]thiazol and dihydroquinolinyl sulfonyl moieties.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step synthetic routes that may include the formation of key intermediates such as bromoquinazolinones and benzo[d]thiazoles. Techniques such as the Rhodium-catalyzed synthesis can be employed for constructing 4-bromo-1,2-dihydroisoquinolines, a potential step towards synthesizing the target molecule (He et al., 2016).

Molecular Structure Analysis

The molecular structure can be analyzed using techniques like NMR, IR spectroscopy, and mass spectrometry, as well as X-ray crystallography for determining the conformational features of the molecule. Such analyses provide insights into the molecule's geometry, electron distribution, and potential sites for reactivity (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The compound's chemical reactivity and properties would be significantly influenced by its functional groups. For instance, the presence of a bromobenzo[d]thiazol unit might facilitate nucleophilic substitution reactions, whereas the dihydroquinolinyl sulfonyl moiety could engage in electrophilic substitution. The molecule's potential for engaging in cyclization reactions to form heterocycles or for serving as a precursor in cross-coupling reactions can be speculated based on related compounds' behavior (Patel et al., 2009).

Wissenschaftliche Forschungsanwendungen

Imaging the Sigma-2 Receptor Status of Solid Tumors

The compound (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is structurally related to benzamide analogs used in imaging the sigma-2 receptor status of solid tumors through positron emission tomography (PET). A series of fluorine-containing benzamide analogs were synthesized and evaluated as ligands for PET imaging. The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).

Development of Serotonin-3 (5-HT3) Receptor Antagonists

Benzamide derivatives have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Structure-activity relationship (SAR) studies have been conducted to explore the influence of the aromatic nucleus on the inhibition of the von Bezold-Jarisch reflex in rats, leading to the development of potent 5-HT3 receptor antagonists. The research highlights the potential therapeutic applications of these compounds in treating conditions related to serotonin receptors (Harada et al., 1995).

Pharmacokinetics, Tissue Distribution, and Anti-Fibrotic Effects

Benzamide derivatives have been explored for their pharmacokinetics, tissue distribution, and potential anti-fibrotic effects. One such compound, IN-1130, a novel ALK5 inhibitor, demonstrated promising pharmacokinetics and high bioavailability. The compound showed potential as an effective oral anti-fibrotic drug, suggesting its applicability in treating fibrotic diseases and possibly exerting anti-metastatic effects on breast cancer (Kim et al., 2008).

Synthesis and Potential Anti-Fatigue Effects

The synthesis of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP), and their potential anti-fatigue effects have been studied. These compounds were found to enhance the forced swimming capacity in mice, indicating their potential use in combating fatigue. The crystal structures of these compounds may aid in identifying binding sites for allosteric modulators of specific receptors (Wu et al., 2014).

Eigenschaften

IUPAC Name |

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrN3O3S2/c1-2-15-29-23-14-11-20(27)17-24(23)34-26(29)28-25(31)19-9-12-21(13-10-19)35(32,33)30-16-5-7-18-6-3-4-8-22(18)30/h2-4,6,8-14,17H,1,5,7,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUBFQUWGFCFLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)

![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)

![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)

![1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone](/img/structure/B2486716.png)

![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)

![4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2486726.png)